5-Methoxypyrimidine-2-carbonitrile
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Overview
Description
5-Methoxypyrimidine-2-carbonitrile is a chemical compound with the molecular formula C6H5N3O . It has a molecular weight of 135.13 .
Synthesis Analysis
The synthesis of 5-Methoxypyrimidine-2-carbonitrile involves several steps . One method involves the conversion of 4,6-dimethoxypyrimidine-2-carbonitrile to 4-chloro-6-methoxypyrimidine-2-carbonitrile . This is achieved through oxidation to sulfones and displacement of the sulfinate group with potassium cyanide .Molecular Structure Analysis
The InChI code for 5-Methoxypyrimidine-2-carbonitrile is1S/C6H5N3O/c1-10-5-3-8-6(2-7)9-4-5/h3-4H,1H3
. This code provides a specific description of the molecule’s structure. Physical And Chemical Properties Analysis
5-Methoxypyrimidine-2-carbonitrile is a solid at room temperature . .Scientific Research Applications
Synthesis of Other Compounds
5-Methoxypyrimidine-2-carbonitrile can be used as a starting material or intermediate in the synthesis of other complex organic compounds .
Pharmaceutical Research
This compound can be used in pharmaceutical research. For example, it can be used in the design of ATP mimicking tyrosine kinase inhibitors of the epidermal growth factor receptor (EGFR) .
Anticancer Research
A new series of pyrimidine-5-carbonitrile derivatives, which includes 5-Methoxypyrimidine-2-carbonitrile, has been synthesized and evaluated for their in vitro cytotoxic activities against a panel of four human tumor cell lines .
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 5-Methoxypyrimidine-2-carbonitrile is the epidermal growth factor receptor (EGFR) . EGFR is a tyrosine kinase that plays a crucial role in regulating cell growth and differentiation .
Mode of Action
5-Methoxypyrimidine-2-carbonitrile acts as an ATP mimicking tyrosine kinase inhibitor . It interacts with EGFR, inhibiting its activity and leading to a decrease in the downstream signaling pathways that promote cell growth and proliferation .
Biochemical Pathways
The inhibition of EGFR by 5-Methoxypyrimidine-2-carbonitrile affects multiple downstream pathways, including the MAPK signaling pathway . This can lead to a decrease in cell proliferation and an increase in programmed cell death or apoptosis .
Result of Action
The molecular and cellular effects of 5-Methoxypyrimidine-2-carbonitrile’s action include a decrease in cell proliferation and an increase in apoptosis . This is likely due to the inhibition of EGFR and the subsequent decrease in downstream signaling pathways that promote cell growth .
Action Environment
The compound should be stored in a dry room at normal temperature for optimal stability .
properties
IUPAC Name |
5-methoxypyrimidine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O/c1-10-5-3-8-6(2-7)9-4-5/h3-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNTMYEPSFCHEPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(N=C1)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxypyrimidine-2-carbonitrile |
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